molecular formula C13H13ClN2O2S B8614318 N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B8614318
M. Wt: 296.77 g/mol
InChI Key: UPEDPYRHCLYPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-19(17,18)16(10-12-4-2-3-9-15-12)13-7-5-11(14)6-8-13/h2-9H,10H2,1H3

InChI Key

UPEDPYRHCLYPNV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3.3 g. portion of 2-(4-chlorophenylaminomethyl)pyridine was dissolved in 15 ml. of dichloromethane, and 2.7 g. of potassium carbonate and 1.5 ml. of methanesulfonyl chloride were added. The mixture was stirred overnight at ambient temperature, and then was stirred for 1 day under gentle reflux. Another 0.5 ml. of methanesulfonyl chloride was added, and the reflux was continued for several hours. Then the mixture was cooled and filtered, and the filtrate was chromatographed on a silica gel column, eluting with chloroform. The product-containing fractions were combined and evaporated to obtain 1 g. of the desired product.
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